7H-Pyrrolo[2,3-c]pyridazine 7H-Pyrrolo[2,3-c]pyridazine
Brand Name: Vulcanchem
CAS No.: 16767-40-1
VCID: VC21075267
InChI: InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9)
SMILES: C1=CNC2=C1C=CN=N2
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol

7H-Pyrrolo[2,3-c]pyridazine

CAS No.: 16767-40-1

Cat. No.: VC21075267

Molecular Formula: C6H5N3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

7H-Pyrrolo[2,3-c]pyridazine - 16767-40-1

Specification

CAS No. 16767-40-1
Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
IUPAC Name 7H-pyrrolo[2,3-c]pyridazine
Standard InChI InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9)
Standard InChI Key BXOVRVJPVVRHKP-UHFFFAOYSA-N
SMILES C1=CNC2=C1C=CN=N2
Canonical SMILES C1=CNC2=C1C=CN=N2

Introduction

7H-Pyrrolo[2,3-c]pyridazine is a heterocyclic compound characterized by a unique fused ring system consisting of a pyrrole and a pyridazine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The molecular formula for 7H-Pyrrolo[2,3-c]pyridazine is C6H5N3C_6H_5N_3, with a molecular weight of approximately 119.12 g/mol .

Structural Characteristics

The structure of 7H-Pyrrolo[2,3-c]pyridazine can be represented as follows:

  • Molecular Formula: C6H5N3C_6H_5N_3

  • Molecular Weight: 119.12 g/mol

  • CAS Number: 16767-40-1

  • Density: 1.3±0.1 g/cm³

  • Boiling Point: 316.8±34.0 °C at 760 mmHg

  • Flash Point: 159.8±18.6 °C

PropertyValue
Molecular FormulaC6H5N3C_6H_5N_3
Molecular Weight119.12 g/mol
Density1.3±0.1 g/cm³
Boiling Point316.8±34.0 °C
Flash Point159.8±18.6 °C

Synthetic Methods

The synthesis of 7H-Pyrrolo[2,3-c]pyridazine typically involves multi-step organic reactions, often utilizing cyclization techniques that allow for the formation of the fused ring structure. Common synthetic routes include:

  • Cyclization of appropriate precursors in the presence of hydrazine or other nitrogen sources.

  • Use of various catalysts to facilitate the formation of the pyrrole and pyridazine rings.

These synthetic methods are crucial for producing derivatives with enhanced biological activity or modified physical properties.

Biological Activities

Research has indicated that derivatives of 7H-Pyrrolo[2,3-c]pyridazine exhibit significant biological activities, particularly in the field of cancer treatment. For instance, compounds derived from this scaffold have shown promising antiproliferative effects against various cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers.

Notable Findings:

  • A derivative with a 3-nitrophenyl substitution demonstrated an IC50 value of approximately 12.54 μM against Panc-1 cells, indicating it is nearly twice as potent as the standard drug etoposide .

  • Mechanistic studies revealed that these compounds may induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as therapeutic agents .

Mechanism of Action

While the exact mechanism of action for 7H-Pyrrolo[2,3-c]pyridazine and its derivatives is not fully elucidated, it is believed that they interact with specific biological targets such as kinases involved in tumor progression . The ability to inhibit these kinases positions these compounds as promising candidates for further development in cancer therapy.

Applications and Future Directions

Given its structural characteristics and biological activities, 7H-Pyrrolo[2,3-c]pyridazine has several potential applications:

  • Medicinal Chemistry: Development of new anticancer agents.

  • Pharmacology: Investigation into other therapeutic areas such as anti-inflammatory or antimicrobial agents.

Future research should focus on optimizing synthetic routes to enhance yield and purity, as well as conducting more extensive biological evaluations to fully understand the pharmacodynamics and pharmacokinetics of these compounds.

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